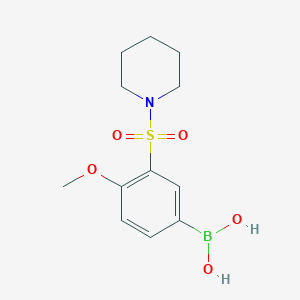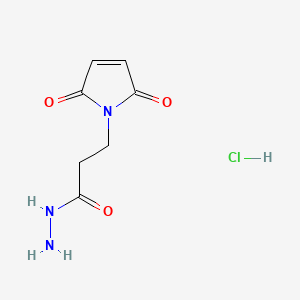
2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone was synthesized and characterized using various spectroscopic techniques. This compound offers insights into the stability and structural characteristics of related compounds, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Govindhan et al., 2017).
Biological Activity and Pharmacokinetics
- The compound's cytotoxicity was evaluated, and binding analysis with human serum albumin was conducted using fluorescence spectroscopy to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).
Antibacterial Properties
- 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound, showed notable antibacterial activity. This suggests potential antibacterial applications for compounds within this chemical class, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Evaluation
- Novel heterocyclic compounds containing tetrazoles and piperidine, similar to the compound , demonstrated antimicrobial activity. This indicates the potential for antimicrobial uses of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Antileukemic Activity
- 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives showed significant antileukemic activity against human leukemic cell lines. This suggests the potential for compounds like 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in antileukemic therapies (Vinaya et al., 2012).
Wound-Healing Potential
- Derivatives of similar compounds have demonstrated in vivo wound-healing activity. This indicates the possibility of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone being useful in wound healing applications (Vinaya et al., 2009).
Antitubercular Activity
- Cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, a similar compound, showed promising antitubercular activity. This suggests potential for 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in treating tuberculosis (Bisht et al., 2010).
Propriétés
IUPAC Name |
2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSGWLHBLFKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




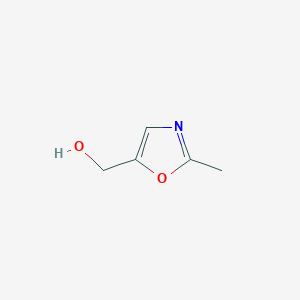
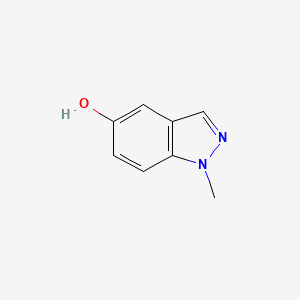
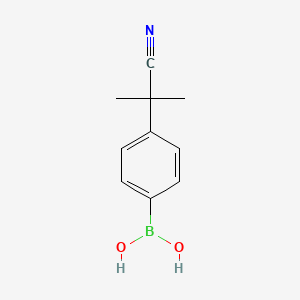
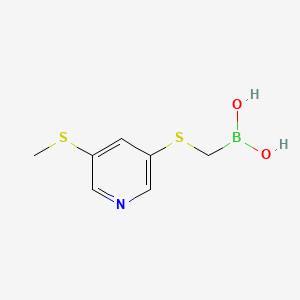

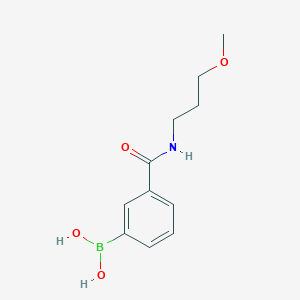

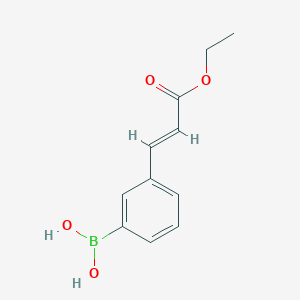
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
